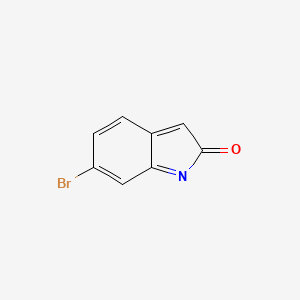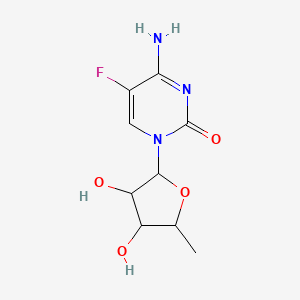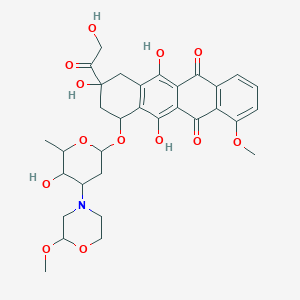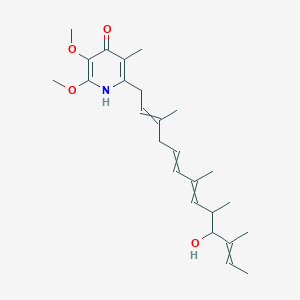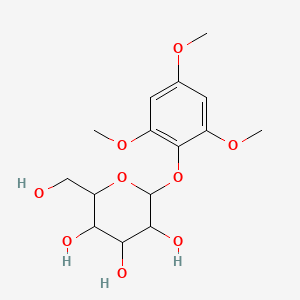
2-(Hydroxymethyl)-6-(2,4,6-trimethoxyphenoxy)oxane-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(2,4,6-trimethoxyphenoxy)tetrahydro-2H-pyran-3,4,5-triol is a complex organic compound characterized by its unique structural features. This compound is notable for its tetrahydropyran ring, which is substituted with a hydroxymethyl group and a 2,4,6-trimethoxyphenoxy group. The stereochemistry of the molecule is defined by the specific configuration of its chiral centers, making it an interesting subject for stereochemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(2,4,6-trimethoxyphenoxy)tetrahydro-2H-pyran-3,4,5-triol typically involves multi-step organic synthesis. The process often begins with the preparation of the tetrahydropyran ring, followed by the introduction of the hydroxymethyl group and the 2,4,6-trimethoxyphenoxy group. Common reagents used in these steps include various alcohols, phenols, and protecting groups to ensure selective reactions at specific sites.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of catalysts, controlled reaction conditions such as temperature and pressure, and purification techniques like chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(2,4,6-trimethoxyphenoxy)tetrahydro-2H-pyran-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy groups on the phenoxy ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives, while substitution reactions can introduce a variety of functional groups onto the phenoxy ring.
科学的研究の応用
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(2,4,6-trimethoxyphenoxy)tetrahydro-2H-pyran-3,4,5-triol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(2,4,6-trimethoxyphenoxy)tetrahydro-2H-pyran-3,4,5-triol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(2,4,6-trimethoxyphenoxy)tetrahydro-2H-pyran-3,4,5-triol: The parent compound.
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(2,4-dimethoxyphenoxy)tetrahydro-2H-pyran-3,4,5-triol: A similar compound with one less methoxy group on the phenoxy ring.
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(2,4,6-trimethoxyphenoxy)tetrahydro-2H-pyran-3,4,5-diol: A similar compound with an additional hydroxyl group.
Uniqueness
The uniqueness of (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(2,4,6-trimethoxyphenoxy)tetrahydro-2H-pyran-3,4,5-triol lies in its specific stereochemistry and the presence of the 2,4,6-trimethoxyphenoxy group, which can impart distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
2-(hydroxymethyl)-6-(2,4,6-trimethoxyphenoxy)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O9/c1-20-7-4-8(21-2)14(9(5-7)22-3)24-15-13(19)12(18)11(17)10(6-16)23-15/h4-5,10-13,15-19H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNSHGZGFVJIGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)CO)O)O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(3S,4S)-6-acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-chloro-4-fluorobenzamide](/img/structure/B13388675.png)
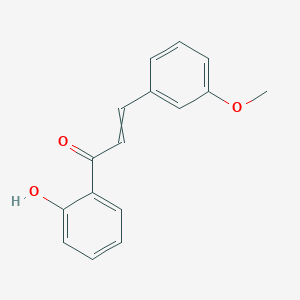
![(3-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile](/img/structure/B13388690.png)
![1-[(4R,5R)-4,5-Dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]pneumocandin A0](/img/structure/B13388691.png)
![5,10,15,20,25,30,35-Heptakis(azidomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B13388700.png)
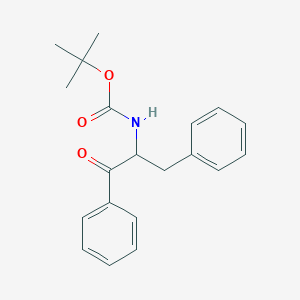
![4-[6-[Bis(2-chloroethyl)amino]-3-methyl-1,2-dihydrobenzimidazol-2-yl]butanoic acid hydrochloride](/img/structure/B13388725.png)
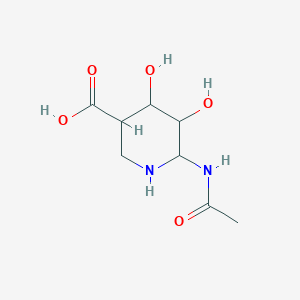
![(2E)-N-[4-[(3,4-Difluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide](/img/structure/B13388734.png)
![3-[2-(2-Amino-3-bromoquinolin-7-yl)ethyl]-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol](/img/structure/B13388739.png)
